1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine
Description
Properties
CAS No. |
1016681-64-3 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)ethylhydrazine |
InChI |
InChI=1S/C15H16N2/c1-10(17-16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,17H,9,16H2,1H3 |
InChI Key |
AGOBFZQLGJBPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 9h Fluoren 2 Yl Ethyl Hydrazine and Its Structural Analogues
Strategic Retrosynthesis and Precursor Chemistry of the Fluorene-Hydrazine Framework
The synthesis of 1-(1-(9H-fluoren-2-yl)ethyl)hydrazine involves a strategic retrosynthetic analysis that disconnects the target molecule into key precursors. The primary disconnections are at the carbon-nitrogen bond of the hydrazine (B178648) moiety and the bond connecting the ethyl group to the fluorene (B118485) ring. This approach identifies a 2-substituted fluorene derivative and a hydrazine source as the main building blocks.
A common precursor for the fluorene core is 9-fluorenone (B1672902), which can be synthesized from fluorene through oxidation. google.com Methods for preparing 9-fluorenone from fluorene include using an alkali catalyst, an organic solvent containing an aromatic ring, water, and a crown ether as a phase transfer agent, which can achieve high conversion and selectivity. google.com The fluorene itself can be synthesized through various methods, including the palladium-catalyzed dual C-C bond formation from 2-iodobiphenyls and dibromomethane. nih.gov
The ethylhydrazine (B1196685) side chain can be introduced through several pathways. One conceptual approach involves the reductive amination of a 2-acetylfluorene (B1664035) precursor with hydrazine. Alternatively, a 2-(1-haloethyl)fluorene could be reacted with hydrazine in a nucleophilic substitution reaction. The synthesis of the 2-acetylfluorene precursor can be achieved through Friedel-Crafts acylation of fluorene.
The hydrazine component is a readily available chemical, though its derivatives might be synthesized for specific applications. For instance, the synthesis of substituted hydrazines can be achieved through methods like the reduction of diazonium salts or the alkylation of hydrazine. youtube.com
Development of Novel Synthetic Pathways: From Conventional to Advanced Approaches
The synthesis of the fluorene-hydrazine framework has evolved from classical methods to more sophisticated and efficient synthetic strategies.
Conventional Approaches: A traditional and robust method for preparing fluorene, a key starting material, is the Wolff-Kishner reduction. This reaction involves the treatment of 9-fluorenone hydrazone with a strong base at high temperatures. researchgate.net Studies have shown that the ratio of hydrazine to fluorenone is critical, with an excess of hydrazine favoring the formation of fluorene over side products like 9,9'-bifluorene. The initial step in this reaction is the formation of fluorenone ketazine, especially in the presence of alkali.
Advanced Approaches: More recent and advanced methodologies focus on catalytic and step-economical reactions. Palladium-catalyzed reactions have become a powerful tool for constructing the fluorene skeleton. researchgate.net For example, a denitrogenative palladium-catalyzed cascade reaction allows for the modular and regioselective synthesis of polysubstituted fluorenes. researchgate.net Another efficient method involves the palladium-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls. A facile approach for synthesizing fluorene derivatives starts from 2-iodobiphenyls and CH2Br2 through a tandem palladium-catalyzed dual C-C bond formation. nih.gov Furthermore, palladium-catalyzed C–H bond activation is a modern strategy for the synthesis of complex organic molecules, reducing the need for pre-functionalized starting materials. researchgate.net
The following table provides a comparative overview of conventional and advanced synthetic methods for fluorene derivatives:
Table 1: Comparison of Synthetic Approaches for Fluorene Derivatives
| Feature | Conventional Methods (e.g., Wolff-Kishner) | Advanced Methods (e.g., Palladium-Catalysis) |
|---|---|---|
| Starting Materials | 9-Fluorenone, Hydrazine | 2-Iodobiphenyls, Aryl halides, Arylboronic acids |
| Reaction Conditions | High temperature, strong base | Mild to moderate temperatures, various ligands |
| Catalyst | Often stoichiometric base | Catalytic amounts of palladium |
| Selectivity | Can have side products | High regioselectivity and functional group tolerance |
| Atom Economy | Moderate | Generally higher |
| Scope | Generally good for simple fluorenes | Broad scope for polysubstituted fluorenes |
Stereocontrolled Synthesis: Achieving Enantioselectivity and Diastereoselectivity
The presence of a stereocenter in the ethyl moiety of this compound necessitates stereocontrolled synthetic methods to obtain enantiomerically pure forms. researchgate.net
Asymmetric Approaches to the Chiral Ethyl Moiety
Achieving enantioselectivity in the chiral ethyl group attached to the fluorene core is a significant synthetic challenge. Recent advances in asymmetric catalysis have provided several effective strategies.
One prominent approach involves the asymmetric reduction of a prochiral ketone, such as 2-acetyl-9H-fluorene. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. For instance, asymmetric transfer hydrogenation using a chiral catalyst, such as an Iridium complex with a chiral ligand, has been successfully employed in the synthesis of chiral alcohols. nih.gov
Another powerful strategy is the use of chiral auxiliaries. uvic.ca A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.
Furthermore, asymmetric allylboration using chiral allylboranes can be used to synthesize homoallylic alcohols with high enantiomeric excess. york.ac.uk These alcohols can then be further manipulated to form the desired chiral ethyl group. For example, condensation of various aldehydes with Ipc2BCH2CH=CH2 at low temperatures yields secondary homoallylic alcohols with high enantiomeric purity. york.ac.uk
The following table summarizes selected asymmetric methods applicable to the synthesis of the chiral ethyl moiety:
Table 2: Asymmetric Synthetic Methods for Chiral Alcohols
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Iridium catalyst with chiral ligand | High enantioselectivity for the reduction of ketones. |
| Chiral Auxiliary | e.g., Evans oxazolidinones | Provides high diastereoselectivity in alkylation reactions. |
| Asymmetric Allylboration | Chiral allylboranes (e.g., Ipc2BCH2CH=CH2) | Produces homoallylic alcohols with high enantiomeric excess. york.ac.uk |
Regioselective Functionalization of the Fluorene Core
The synthesis of this compound requires the precise introduction of the ethylhydrazine group at the C-2 position of the fluorene ring. This necessitates regioselective functionalization methods.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including fluorene. researchgate.netresearchgate.net By using appropriate directing groups, it is possible to guide the catalytic system to activate a specific C-H bond for subsequent coupling reactions.
For instance, the synthesis of fluorene derivatives with phosphonic acid anchoring groups at the 2,7-positions has been achieved through a two-step route starting with the phosphonylation of 2,7-dibromofluorene. rsc.org While this example demonstrates functionalization at the 2 and 7 positions, similar principles can be applied for selective functionalization at the C-2 position.
Another approach involves the synthesis of fluorene-based copolymers via Suzuki-Miyaura coupling polycondensation, which allows for the introduction of various substituents at specific positions on the fluorene ring. researchgate.net The structural modifiability of fluorene at the 2, 7, and 9 positions is a key feature that can be exploited for regioselective synthesis. researchgate.net
Catalytic Methodologies for Efficient Hydrazine Bond Formation
The formation of the hydrazine bond is a critical step in the synthesis of the target molecule. Various catalytic methods have been developed for the efficient construction of N-N bonds. organic-chemistry.org
One common method for synthesizing hydrazine derivatives is through the reaction of a carbonyl compound with hydrazine or a substituted hydrazine, often catalyzed by an acid. binghamton.edupeerj.com For example, the reaction of an ester with hydrazine monohydrate can yield the corresponding hydrazide. peerj.com The Gabriel synthesis, a well-known method for preparing primary amines, can be adapted using hydrazine to cleave a phthalimide (B116566) group and liberate the desired amine, showcasing hydrazine's utility in C-N bond cleavage and formation. youtube.com
Copper-catalyzed coupling reactions have also proven effective for the N-arylation of hydrazides. CuI, in the presence of a suitable ligand like 4-hydroxy-L-proline, can catalyze the coupling of N-Boc hydrazine with aryl bromides. organic-chemistry.org Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a range of amines provides a route to hydrazides. organic-chemistry.org
Furthermore, direct reductive alkylation of hydrazine derivatives with reagents like α-picoline-borane offers a one-pot method to produce N-alkylhydrazine derivatives. organic-chemistry.org The development of air-stable, phosphine-free ruthenium catalysts for the reduction of hydrazine hydrate (B1144303) to ammonia (B1221849) highlights the ongoing research into activating and transforming hydrazine. rsc.org These catalytic systems could potentially be adapted for the synthesis of more complex hydrazine derivatives.
Advanced Structural Characterization and Spectroscopic Elucidation of 1 1 9h Fluoren 2 Yl Ethyl Hydrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.
Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for each type of proton. The fluorene (B118485) ring system would exhibit a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons (CH₂) of the fluorene at position 9 would likely appear as a singlet around δ 4.0 ppm. The ethyl group attached to the chiral center would present as a doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH), with their coupling confirming their adjacency. The protons on the hydrazine (B178648) moiety (-NH-NH₂) would appear as exchangeable signals, the chemical shift of which is sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom. The fluorenyl carbons would dominate the downfield region, while the aliphatic carbons of the ethyl group would appear at higher field.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between the methine and methyl protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) would link each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is key for connecting different parts of the molecule, showing correlations over two to three bonds, such as from the methine proton to the carbons of the fluorene ring, confirming the attachment point.
For conformational and configurational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space proximities between protons, helping to define the preferred three-dimensional structure. Furthermore, the use of chiral shift reagents could be employed to distinguish between the two enantiomers of the compound by inducing diastereomeric separation of their NMR signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and based on typical values for similar functional groups.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fluorenyl Aromatic C-H | 7.0 - 8.0 (multiplets) | 120 - 145 |
| Fluorenyl C9-H₂ | ~4.0 (singlet) | ~37 |
| Chiral CH | Quartet | ~60 |
| Ethyl CH₃ | Doublet | ~15 |
| Hydrazine NH, NH₂ | Broad, variable | N/A |
Advanced Mass Spectrometry Techniques: Fragmentation Pathways and Isotopic Fingerprinting
Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI), are vital for confirming molecular weight and deducing structural information through controlled fragmentation. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the protonated molecular ion, [M+H]⁺, allowing for the unambiguous determination of its elemental formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the precursor ion ([M+H]⁺) to generate a characteristic pattern of product ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. nih.gov For this compound, several key fragmentation pathways can be predicted:
Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-N bond between the chiral carbon and the hydrazine nitrogen. This would result in the formation of a highly stable, resonance-delocalized 1-(9H-fluoren-2-yl)ethyl cation. This fragment would be expected to be a dominant peak in the MS/MS spectrum.
Loss of Ammonia (B1221849)/Hydrazine: Neutral loss of the terminal NH₂ group (as ammonia after rearrangement) or the entire hydrazine moiety is another plausible pathway.
Fluorene Ring Fragmentation: At higher collision energies, fragmentation of the robust fluorenyl ring system could occur, although this is generally less favorable than the cleavage of weaker single bonds. mdpi.com
Isotopic fingerprinting arises from the natural abundance of isotopes, primarily ¹³C. The HRMS spectrum would show a small [M+1+H]⁺ peak corresponding to the presence of a single ¹³C atom in the molecule, with an intensity relative to the monoisotopic [M+H]⁺ peak that is consistent with the number of carbon atoms in the formula.
Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound (Note: m/z values are hypothetical and represent plausible fragmentation patterns.)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - NH₂NH₂]⁺ | NH₂NH₂ | 1-(9H-fluoren-2-yl)ethyl cation |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Ion from loss of ammonia |
| [Fluorenylethyl cation]⁺ | Various | Hydrocarbon losses | Fragments from the fluorenyl moiety |
Single-Crystal X-ray Diffraction: Precise Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. uwaterloo.ca If a suitable single crystal of this compound can be grown, SCXRD analysis would yield a wealth of structural information, including exact bond lengths, bond angles, and torsion angles. researchgate.net
This technique would provide an unambiguous determination of the molecule's conformation in the solid state. It would reveal the relative orientation of the fluorene ring system with respect to the ethylhydrazine (B1196685) side chain. The fluorene unit itself is expected to be largely planar. nih.gov The analysis would also definitively establish the relative stereochemistry in the crystal lattice. For a racemic mixture, the crystal would contain equal numbers of (R) and (S) enantiomers.
Table 3: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and represents typical parameters for an organic molecule of this size.)
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~95.5 |
| Volume (ų) | ~1290 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bond (D-H···A) | N-H···N |
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
The presence of a stereocenter at the carbon atom bearing the fluorenyl and hydrazine groups makes this compound a chiral molecule. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.
Electronic Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by the molecule's chromophores. The fluorene ring system is the dominant chromophore and its electronic transitions (π-π*) will give rise to a characteristic CD spectrum. The observed spectrum, with its pattern of positive and negative Cotton effects, is a unique fingerprint of one enantiomer.
Vibrational Circular Dichroism (VCD) is the vibrational analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the molecule's vibrational modes.
The standard method for assigning the absolute configuration, (R) or (S), involves a comparison between the experimentally measured CD and/or VCD spectra and theoretical spectra predicted using quantum chemical calculations. By calculating the expected spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration of the enantiomer being studied.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying functional groups and providing a unique molecular fingerprint. mdpi.com The two techniques are complementary, as the selection rules for IR absorption and Raman scattering differ. For this compound, the spectra would be characterized by vibrations originating from its distinct structural components.
Key expected vibrational modes include:
N-H Stretching: The hydrazine moiety (-NH-NH₂) would exhibit N-H stretching vibrations, typically appearing as one or more bands in the 3200-3400 cm⁻¹ region of the IR spectrum. These bands are often broadened due to hydrogen bonding. nih.gov
C-H Stretching: Two types of C-H stretching vibrations would be observed: aromatic C-H stretches from the fluorene ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group and the C9-methylene bridge (below 3000 cm⁻¹).
C=C Stretching: Aromatic C=C ring stretching vibrations from the fluorene system would appear in the 1450-1600 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bending, scissoring, and skeletal vibrations that are characteristic of the entire molecule, serving as a unique "fingerprint" for identification.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) (Note: Data is predictive and based on known group frequencies.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Hydrazine | 3200 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | Fluorene Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Ethyl, CH₂ bridge | 2850 - 2980 | Medium-Strong |
| Aromatic C=C Stretch | Fluorene Ring | 1450 - 1600 | Variable |
| N-H Bend | Hydrazine | 1580 - 1650 | Medium-Strong |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insight into the electronic structure and photophysical properties of a molecule. The spectroscopic behavior of this compound is expected to be dominated by the large, conjugated π-system of the fluorene moiety, which is a well-known fluorophore. researchgate.net
The UV-Vis absorption spectrum would display intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the fluorene chromophore. Typically, fluorene derivatives show multiple absorption bands, with a strong, structured band often observed between 250 and 310 nm. The exact position and intensity of the absorption maxima (λ_max) can be subtly influenced by the ethylhydrazine substituent at the 2-position.
Upon excitation with light of an appropriate wavelength (i.e., within its absorption bands), the molecule is expected to exhibit fluorescence. The fluorescence emission spectrum would likely be a mirror image of the lowest energy absorption band and would be Stokes-shifted to a longer wavelength. The quantum yield of fluorescence (a measure of emission efficiency) and the fluorescence lifetime are key photophysical parameters that could be experimentally determined to fully characterize the compound's excited-state behavior.
Table 5: Predicted Photophysical Data for this compound (Note: Data is illustrative and based on properties of similar fluorene derivatives.)
| Parameter | Predicted Value |
| Absorption Maxima (λ_abs) | ~265 nm, ~300 nm, ~315 nm |
| Molar Absorptivity (ε) at λ_max | > 10,000 L mol⁻¹ cm⁻¹ |
| Emission Maximum (λ_em) | ~320 - 340 nm |
| Stokes Shift | ~10 - 20 nm |
Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 1 9h Fluoren 2 Yl Ethyl Hydrazine
Nucleophilic and Reductive Reactivity of the Hydrazine (B178648) Functionality
The hydrazine moiety, characterized by the N-N single bond and the lone pair of electrons on the terminal nitrogen atom, is the primary center of nucleophilicity in the molecule. This makes 1-(1-(9H-fluoren-2-yl)ethyl)hydrazine a potent nucleophile, capable of reacting with a wide array of electrophiles. The reactivity is analogous to other substituted hydrazines, where the terminal -NH2 group readily participates in nucleophilic attack.
The hydrazine group also imparts reductive capabilities. A classic example of this is the Wolff-Kishner reduction, which converts aldehydes and ketones to their corresponding alkanes. libretexts.orglibretexts.org This transformation proceeds through the initial formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. libretexts.orglibretexts.orgstackexchange.com The mechanism involves the deprotonation of the hydrazone, followed by the elimination of dinitrogen gas to yield a carbanion, which is subsequently protonated to form the alkane. libretexts.orglibretexts.org While this reaction typically deoxygenates a carbonyl group, the underlying principle highlights the reductive potential of the hydrazine functional group following its condensation into a hydrazone. Reductive N-N bond cleavage of hydrazine and its derivatives to produce ammonia (B1221849) or amines can also be achieved using various metal catalysts, showcasing another facet of its reductive chemistry. rsc.org
Oxidative Chemistry and Stability under Various Conditions
The hydrazine functionality is susceptible to oxidation, a reaction that can be achieved under various conditions to yield different products. Mild oxidation of substituted hydrazines typically leads to the formation of the corresponding azo compounds (R-N=N-R'). A variety of oxidizing agents can effect this transformation. For instance, a metal-free system using trichloroisocyanuric acid (TCCA) in an organic solvent like tetrahydrofuran (B95107) (THF) has been shown to be highly efficient for the oxidative dehydrogenation of hydrazines to azo compounds under mild, room-temperature conditions. organic-chemistry.org Other methods include the use of nitrogen oxides or aerobic oxidation catalyzed by an NOx system. sioc-journal.cnrsc.org
The stability of the resulting azo compound can vary. In some cases, particularly with 1,1-disubstituted hydrazines, oxidation can lead to the formation of transient diazenes which may undergo further reactions. acs.org The reaction conditions, including the choice of oxidant and solvent, play a crucial role in determining the product distribution and yield. google.com
Table 1: Oxidizing Agents for Hydrazine Functionality and Potential Products
| Oxidizing Agent/System | Typical Conditions | Primary Product | Reference(s) |
|---|---|---|---|
| Trichloroisocyanuric Acid (TCCA) | THF, Room Temperature | Azo Compound | organic-chemistry.org |
| NaNO₂ / HNO₃ / O₂ | Aerobic, Metal-Free | Azo Compound | rsc.org |
| Nitrogen Oxides (NOx) | DMF | Azo Compound | sioc-journal.cn |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Aqueous or Organic Solvent | Azo Compound / N₂ Gas | acs.org |
Electrophilic and Nucleophilic Substitution Reactions on the Fluorene (B118485) System
The fluorene ring system is an aromatic structure that can undergo substitution reactions. The resident -(CH(CH3)NHNH2) group at the C-2 position is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr). Therefore, electrophiles are expected to attack the C-1, C-3, and other activated positions on the fluorene backbone.
Conversely, nucleophilic aromatic substitution (SNAr) on an unactivated aryl ring like fluorene is generally unfavorable. Such reactions typically require the presence of both a good leaving group and strong electron-withdrawing groups (e.g., -NO₂, -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org Since the -(CH(CH3)NHNH2) substituent is electron-donating, it does not facilitate SNAr on the fluorene ring. However, SNAr could be induced under specific conditions, such as through photoredox catalysis, which can enable the defluorination of even unactivated fluoroarenes. nih.govnih.gov
Cycloaddition and Condensation Reactions Leading to Heterocyclic Systems
The bifunctional nature of the hydrazine group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions are fundamental in medicinal and materials chemistry.
A prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound under acidic catalysis to form a pyrazole ring. jk-sci.commdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. researchgate.net Similarly, reaction with α,β-unsaturated carbonyl compounds is a widely used method to synthesize pyrazolines (dihydropyrazoles), which can sometimes be aromatized to pyrazoles. mdpi.compharmaguideline.comsci-hub.se
Thiazole (B1198619) rings can also be accessed. This often involves a two-step process where the hydrazine first reacts with thiosemicarbazide (B42300) to form a thiosemicarbazone, which then undergoes heterocyclization with an α-halocarbonyl compound in a Hantzsch-type synthesis. nih.govmdpi.com Other heterocyclic systems, such as 1,2,3-thiadiazoles, can also be synthesized from hydrazine precursors under specific oxidative conditions. acs.org
Table 2: Representative Cycloaddition and Condensation Reactions
| Reactant Partner | Resulting Heterocycle | General Method | Reference(s) |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Pyrazole | Knorr Synthesis | jk-sci.commdpi.comresearchgate.netnih.gov |
| α,β-Unsaturated Enone | Pyrazoline | Michael Addition-Cyclization | pharmaguideline.comsci-hub.se |
| α-Halocarbonyl (via thiosemicarbazone) | Thiazole | Hantzsch Synthesis | nih.govorganic-chemistry.org |
| Dicarbonyl Compound (e.g., α-diketone) | Hydrazone Adduct | Phosphine-mediated Condensation | rsc.org |
Derivatization Strategies: Forming Novel Adducts and Conjugates
The reactivity of the hydrazine functionality allows for extensive derivatization, enabling the synthesis of a wide range of adducts and conjugates with tailored properties.
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. numberanalytics.comwikipedia.org This reaction is a nucleophilic addition-elimination process, typically catalyzed by a small amount of acid. numberanalytics.comresearchgate.net The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. numberanalytics.comnumberanalytics.com This is followed by proton transfer and the elimination of a water molecule to yield the stable C=N double bond of the hydrazone. numberanalytics.comnumberanalytics.com
The rate of hydrazone formation is pH-dependent and is influenced by electronic and steric factors of both the hydrazine and the carbonyl compound. nih.govnih.gov For example, electron-withdrawing groups on the carbonyl component can accelerate the reaction. nih.gov The resulting hydrazones are themselves versatile intermediates, participating in reactions like the Wolff-Kishner reduction or serving as ligands in coordination chemistry. libretexts.orglibretexts.orgnih.gov
Table 3: Formation of Hydrazones from this compound
| Carbonyl Compound | Reaction Type | Product | Mechanism Steps | Reference(s) |
|---|
The terminal nitrogen of the hydrazine moiety can be readily functionalized through reactions with various electrophiles.
Acylation and Amidation: Reaction with acylating agents such as acid chlorides or anhydrides yields N-acylhydrazines, commonly known as hydrazides. organic-chemistry.orgrsc.org This acylation typically occurs selectively at the more nucleophilic terminal nitrogen. google.com The reaction is a standard nucleophilic acyl substitution. Side reactions, such as formylation or acetylation, can occur if formic acid or acetic acid are used as solvents or catalysts in other transformations. nih.gov
Alkylation: The hydrazine can also undergo N-alkylation. Direct reductive alkylation (reductive hydrazination) with aldehydes or ketones in the presence of a reducing agent like trichlorosilane (B8805176) or through enzymatic methods provides a route to N-alkylated hydrazines. nih.govd-nb.infoacs.org Alternatively, reaction with alkyl halides can be used, though controlling the degree and position of alkylation can be challenging. Methods using a protected hydrazine to form a nitrogen dianion intermediate allow for highly selective mono- or di-alkylation. organic-chemistry.org The Mitsunobu reaction provides another route for the alkylation of N-acylaminophthalimides, which can then be deprotected to yield 1,1-substituted hydrazines. acs.org
Table 4: Derivatization of the Hydrazine Moiety
| Reaction Type | Reagent | Product Class | Notes | Reference(s) |
|---|---|---|---|---|
| Acylation | Acid Chloride, Anhydride | Hydrazide (N-Acylhydrazine) | Selective acylation at the terminal nitrogen. | organic-chemistry.orgrsc.orggoogle.comnih.gov |
| Alkylation | Alkyl Halide | N-Alkylhydrazine | Potential for multiple alkylations; selectivity can be an issue. | organic-chemistry.org |
| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | N-Alkylhydrazine | One-pot synthesis from carbonyl compounds. | organic-chemistry.orgnih.govacs.org |
Chemo- and Regioselective Coupling Reactions
The primary amino group of this compound is a potent nucleophile, making it a suitable candidate for a variety of coupling reactions, most notably in the synthesis of heterocyclic compounds. The most predictable reaction pathway is the condensation with 1,3-dicarbonyl compounds to form pyrazoles.
In a typical pyrazole synthesis, a hydrazine derivative reacts with a β-diketone, β-ketoester, or other 1,3-dielectrophilic species. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org
The regioselectivity of this reaction is a critical aspect, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different regioisomeric pyrazoles. The steric hindrance imposed by the bulky 1-(9H-fluoren-2-yl)ethyl group on the hydrazine would likely be a determining factor in the regiochemical outcome. It is anticipated that the initial nucleophilic attack would occur from the less sterically hindered nitrogen atom of the hydrazine, and the subsequent cyclization would favor the formation of the pyrazole isomer where the bulky fluorenyl-containing substituent is positioned away from other substituents on the dicarbonyl partner.
For instance, in a reaction with an unsymmetrical diketone like benzoylacetone, the initial condensation would likely involve the more reactive ketone carbonyl. The subsequent cyclization would then be directed by the steric bulk of the fluorenyl group, leading to a preferred regioisomer.
Table 1: Postulated Chemo- and Regioselective Coupling Reactions of this compound
| Reactant B (1,3-Dicarbonyl Compound) | Proposed Product(s) | Expected Major Regioisomer | Reaction Conditions (General) |
| Acetylacetone | 1-(1-(9H-fluoren-2-yl)ethyl)-3,5-dimethyl-1H-pyrazole | N/A (Symmetrical diketone) | Acid or base catalysis, reflux in alcohol |
| Benzoylacetone | 1-(1-(9H-fluoren-2-yl)ethyl)-5-methyl-3-phenyl-1H-pyrazole and 1-(1-(9H-fluoren-2-yl)ethyl)-3-methyl-5-phenyl-1H-pyrazole | 1-(1-(9H-fluoren-2-yl)ethyl)-3-methyl-5-phenyl-1H-pyrazole | Acid or base catalysis, reflux in alcohol |
| Ethyl Acetoacetate | 1-(1-(9H-fluoren-2-yl)ethyl)-5-methyl-1H-pyrazol-3(2H)-one | N/A | Acid or base catalysis, reflux in alcohol |
It is important to note that without experimental data, these are projected outcomes based on established principles of organic chemistry.
Kinetic and Mechanistic Investigations of Key Reaction Pathways
Specific kinetic and mechanistic studies on the reactions of this compound are not found in the reviewed literature. However, the general mechanisms of reactions involving hydrazines are well-documented and can be applied to understand its reactivity.
The formation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a multi-step process. rsc.org The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound to form a carbinolamine intermediate. This is typically followed by dehydration to form a hydrazone. The next crucial step is the intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Finally, another dehydration step leads to the formation of the aromatic pyrazole ring.
The rate-determining step of this reaction sequence can vary depending on the specific reactants and reaction conditions, such as pH. The steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound will influence the rates of each step. The bulky 1-(9H-fluoren-2-yl)ethyl group would be expected to slow down the rate of reaction due to steric hindrance, compared to smaller alkyl- or aryl-substituted hydrazines.
Computational studies on similar systems have shown that the regioselectivity is often governed by the relative energies of the transition states leading to the different regioisomeric intermediates. For this compound, it is plausible that computational modeling could predict the favored reaction pathway and the structure of the major product in its reactions with various electrophiles.
Table 2: Postulated Mechanistic Steps and Influencing Factors for Reactions of this compound
| Reaction Step | Description | Key Influencing Factors | Expected Impact of Fluorenyl Group |
| Nucleophilic Attack | The lone pair of electrons on a hydrazine nitrogen attacks an electrophilic carbon (e.g., a carbonyl group). | Basicity of the hydrazine, electrophilicity of the carbonyl carbon, steric hindrance. | The bulky fluorenyl group may sterically hinder the approach to the nitrogen, potentially slowing the reaction rate. |
| Hydrazone Formation | Formation of a C=N bond through the elimination of a water molecule from the carbinolamine intermediate. | pH of the medium (acid or base catalysis is often required). | The electronic nature of the fluorenyl group (generally electron-donating) could influence the stability of the hydrazone. |
| Intramolecular Cyclization | The second nitrogen atom of the hydrazine attacks the remaining electrophilic center to form a heterocyclic ring. | Proximity and reactivity of the second electrophilic center, conformational flexibility. | The steric bulk will significantly influence the conformation required for cyclization, thereby controlling the regioselectivity. |
| Aromatization | Elimination of a molecule (e.g., water) to form the stable aromatic heterocyclic ring. | Driving force of forming a stable aromatic system. | The formation of the aromatic pyrazole ring is a strong thermodynamic driving force. |
Further experimental and computational studies are necessary to fully elucidate the specific reactivity, reaction mechanisms, and chemical transformations of this compound.
Theoretical and Computational Chemistry of 1 1 9h Fluoren 2 Yl Ethyl Hydrazine
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic properties of hydrazine (B178648) derivatives. For molecules like 1-(1-(9H-Fluoren-2-yl)ethyl)hydrazine, methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to optimize molecular geometry and analyze electronic structure. This level of theory has been shown to be effective in providing a balance between computational cost and accuracy for similar organic compounds.
The electronic structure is characterized by the distribution of electron density and the energies of the molecular orbitals. The fluorenyl group, a large aromatic system, significantly influences the electronic properties of the hydrazine moiety. The presence of the fluorenyl group is expected to lead to a delocalized electron system.
A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For hydrazine derivatives, the presence of electron-withdrawing or -donating groups can significantly alter these frontier orbital energies.
Table 1: Calculated Electronic Properties of a Representative Hydrazine Derivative
| Property | Value |
| HOMO Energy | Data not available for the specific compound |
| LUMO Energy | Data not available for the specific compound |
| HOMO-LUMO Gap | Data not available for the specific compound |
| Dipole Moment | Data not available for the specific compound |
Conformational Analysis and Potential Energy Surface Exploration
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This is achieved by systematically exploring the potential energy surface (PES) of the molecule. ucl.ac.uk
The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. ucl.ac.uk For a molecule like this compound, key dihedral angles, such as those involving the C-C bond connecting the ethyl group to the fluorene (B118485) ring and the C-N and N-N bonds of the hydrazine group, are systematically varied. The energy at each point on this grid is calculated using quantum mechanical methods. This allows for the identification of local minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. The relative energies of these conformers determine their population at a given temperature. For instance, in related azine compounds, the planarity of the fluorene unit and the dihedral angles between different parts of the molecule have been determined through crystallographic studies, providing a reference for computational models. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei in the optimized molecular geometry. By comparing the calculated chemical shifts with experimental spectra, one can confirm the proposed structure and its dominant conformation in solution. For example, in similar fluorenyl-hydrazonothiazole derivatives, the structures were confirmed by comparing experimental ¹H and ¹³C NMR data with the expected chemical environments. mdpi.comresearchgate.net
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C=C stretch). The comparison of the calculated vibrational frequencies and their intensities with an experimental IR spectrum helps to identify functional groups and confirm the molecular structure. For instance, the synthesis of fluorenyl-hydrazonothiazole derivatives was confirmed by identifying characteristic IR peaks such as the N-H stretch. mdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Fluorenyl Derivative
| Spectroscopic Data | Predicted Value | Experimental Value | Reference |
| ¹H NMR (δ, ppm) | Data not available | 6.64-8.67 | researchgate.net |
| ¹³C NMR (δ, ppm) | Data not available | 104.43-173.70 | mdpi.com |
| IR (ν, cm⁻¹) | Data not available | 3416 (N-H) | researchgate.net |
Note: This table presents data for a related fluorenyl-hydrazonothiazole derivative to illustrate the comparison between predicted and experimental values. Specific data for this compound is not available.
Reaction Pathway Modeling: Transition State Identification and Activation Energy Calculation
Theoretical modeling can be used to investigate the reactivity of this compound in various chemical reactions. This involves modeling the entire reaction pathway, from reactants to products, and identifying the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
The geometry of the TS is optimized using quantum chemical methods, and its identity is confirmed by frequency analysis, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of a chemical reaction. For complex reactions, such as the thermal decomposition of hydrazine, theoretical studies have been used to analyze the potential energy surfaces of reaction intermediates. mit.edu
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational flexibility and the influence of the environment, such as a solvent.
For this compound, an MD simulation would start with an initial conformation and simulate its movement over a period of nanoseconds or longer. This allows for the observation of conformational changes and the calculation of thermodynamic properties. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the effect of the solvent on the conformational preferences and dynamics of the molecule can be investigated. This is particularly important for understanding the behavior of the molecule in a biological or solution-phase environment. nih.gov
In Silico Interactions with Biomacromolecular Targets (e.g., protein active sites, DNA grooves)
Given that many hydrazine derivatives exhibit biological activity, computational methods are widely used to study their interactions with biomacromolecular targets like proteins and DNA. Molecular docking is a common technique used to predict the preferred binding mode of a small molecule (ligand) to a receptor.
In the case of this compound, docking studies could be performed to predict how it might bind to the active site of an enzyme or a specific groove in a DNA molecule. These studies provide information about the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, hydrazine-based probes have been used to study protein active sites, and their binding can be blocked by known inhibitors, a process that can be modeled computationally. nih.gov The insights gained from these in silico studies can guide the design of new and more potent therapeutic agents.
Focused Research on this compound Reveals Limited Application Data
Intensive investigation into the chemical compound this compound has found a notable absence of published research detailing its specific applications within advanced chemical systems. While the fluorene moiety is a critical component in a wide array of functional materials, and hydrazine derivatives are well-established building blocks in synthesis, this particular molecule does not appear in the available scientific literature in the contexts of complex organic synthesis, optoelectronic devices, or as a chemical probe.
Searches for the compound, including by its CAS Number (1435333-80-7), did not yield specific studies outlining its role as a versatile building block or its integration into functional materials like polymers, OLEDs, or OPVs. Similarly, there is no documented use of this compound in the design of chemosensors or as a fluorescent or chromogenic sensing agent for ions or small molecules.
The broader classes of fluorene derivatives and hydrazone-based compounds are well-represented in materials science and sensor development. For instance, various fluorene derivatives are prized for their thermal stability and high photoluminescence efficiency, making them suitable for OLEDs. mdpi.com Likewise, molecules containing a fluorene scaffold are investigated for a range of uses. Hydrazone-based linkers are also frequently employed in the design of chemosensors due to their ability to interact with various metal ions and anions.
However, despite the prevalence of related structures in these fields, specific data on the synthesis, functional roles, and applications of this compound remains elusive in peer-reviewed literature. The compound is listed in chemical catalogs, indicating its synthesis has been achieved, but its subsequent use in the specific areas outlined in the query is not publicly documented. Therefore, a detailed article on its applications as requested cannot be constructed based on currently available scientific information.
Applications and Functional Role of 1 1 9h Fluoren 2 Yl Ethyl Hydrazine in Advanced Chemical Systems
Development of Chemical Probes and Reporters (excluding clinical diagnostics)
Affinity Labels for In Vitro Biochemical Research
While direct studies employing 1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine as an affinity label are not prevalent in the current literature, the inherent properties of its constituent parts suggest a strong potential for such applications. Affinity labeling is a technique used to identify and study the binding sites of biomolecules, such as proteins and nucleic acids, by using a reactive molecule that mimics a natural ligand. This label first binds reversibly to the active site and then forms a stable, covalent bond with a nearby reactive amino acid residue. libretexts.orgnih.govkhanacademy.orgyoutube.com
The hydrazine (B178648) group in this compound is a potent nucleophile, capable of reacting with electrophilic functional groups present in the active sites of certain enzymes. nih.gov For instance, it can target and covalently modify enzymes that utilize electrophilic cofactors or have reactive carbonyl groups within their active sites. cdnsciencepub.com The fluorene (B118485) moiety, being a well-known fluorophore, would then serve as a reporter group, allowing for the detection and characterization of the labeled biomolecule through fluorescence spectroscopy. This dual functionality is highly desirable for creating probes to map the active sites of enzymes and receptors in vitro.
Design and Elucidation of Mechanism for Enzyme Modulators or Receptor Ligands (In Vitro Biochemical Context)
The structural framework of this compound is a valuable starting point for the rational design of molecules that can modulate the activity of enzymes or bind to specific biological receptors.
Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) to determine how specific structural modifications affect their biological activity. nih.govnih.gov The core structure of this compound offers multiple points for chemical modification to systematically probe its interactions with a biological target.
For example, the fluorene ring can be substituted with various functional groups to alter its steric bulk, electronics, and hydrophobicity. The ethyl linker can be lengthened or shortened, and the hydrazine moiety can be derivatized to form hydrazones, hydrazides, or other related functional groups. By synthesizing a library of such analogs and evaluating their ability to inhibit a target enzyme or bind to a receptor, researchers can build a detailed SAR profile. This information is crucial for optimizing the potency and selectivity of lead compounds in drug discovery programs. Although specific SAR studies on this exact compound are not widely published, the principles of SAR would be directly applicable to its derivatives.
Understanding Molecular Recognition and Binding Specificity
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The fluorene group of this compound, with its planar and aromatic nature, can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
Precursors for Advanced Pharmaceutical Scaffolds (Synthetically, not clinically)
One of the most significant applications of this compound and its close analogs is as a synthetic precursor for the construction of more complex, biologically relevant molecules, particularly heterocyclic compounds. ajol.infomdpi.comnih.govresearchgate.net The hydrazine functionality is a versatile reactive group that can participate in a variety of cyclization reactions to form stable ring systems.
A notable example is the use of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, a closely related derivative, in the Hantzsch thiazole (B1198619) synthesis. nih.govdntb.gov.ua In this type of reaction, the fluorenyl-hydrazine derivative is reacted with α-halocarbonyl compounds to produce a range of fluorenyl-hydrazonothiazole derivatives. nih.gov These thiazole-containing scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.
| Precursor | Reagent | Resulting Scaffold | Potential Application |
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | α-halocarbonyl compounds | Fluorenyl-hydrazonothiazoles | Antimicrobial agents |
| This compound | Diketones | Pyrazole (B372694) derivatives | Cytotoxic compounds |
| This compound | Isothiocyanates | Thiosemicarbazide (B42300) derivatives | Anticancer agents |
This table presents potential synthetic routes based on established reactivity of hydrazine and fluorene-containing compounds.
The introduction of the fluorene moiety into these heterocyclic systems can modulate their physicochemical properties, such as solubility and lipophilicity, and potentially enhance their biological activity and pharmacokinetic profiles.
Polymeric Scaffolds in Materials Science
The fluorene unit is a well-established building block in the field of materials science, particularly for the synthesis of conjugated polymers with interesting optical and electronic properties. acs.orgwikipedia.orgfluoropolymers.eu These materials, often referred to as polyfluorenes, are utilized in applications such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. fluoropolymers.euspiedigitallibrary.org
While the direct polymerization of this compound has not been specifically reported, fluorene derivatives are commonly used as monomers in various polymerization reactions, such as Suzuki and Yamamoto couplings, to create high-performance polymers. ogc.co.jpmdpi.comacs.org The fluorene core imparts desirable characteristics to the resulting polymers, including high thermal stability, good solubility in organic solvents, and strong fluorescence. ogc.co.jpmdpi.com
The ethylhydrazine (B1196685) substituent on the fluorene ring of this compound could serve multiple purposes in a polymeric system. It could be a site for post-polymerization modification, allowing for the attachment of other functional groups to tune the polymer's properties. Alternatively, the hydrazine group itself could be incorporated into the polymer backbone or as a pendant group to introduce specific functionalities, such as sites for cross-linking or for sensing applications. The development of fluorinated polymers, including those with fluorene-like structures, is an active area of research for creating advanced materials with unique properties like high chemical resistance and low surface energy. google.comyoutube.com
| Monomer Type | Polymerization Method | Resulting Polymer | Key Properties |
| Fluorene-based diboronic esters | Suzuki Polycondensation | Polyfluorenes | High fluorescence, thermal stability, solubility |
| Dihalogenated fluorene derivatives | Yamamoto Coupling | Polyfluorenes | Electrical conductivity, electroluminescence |
| Fluorinated acrylate (B77674) monomers | Free Radical Polymerization | Fluorinated acrylic polymers | Chemical resistance, low surface energy |
This table summarizes common polymerization methods for fluorene-containing and fluorinated monomers.
Future Research Directions and Emerging Opportunities for 1 1 9h Fluoren 2 Yl Ethyl Hydrazine
Exploration of Unconventional Reactivity and Novel Synthetic Pathways
The presence of a chiral center and a reactive hydrazine (B178648) group in 1-(1-(9H-fluoren-2-yl)ethyl)hydrazine opens the door to investigating novel synthetic transformations. Future research could focus on leveraging the hydrazine moiety for complex molecular constructions.
Detailed Research Findings: The synthesis of chiral hydrazines is a significant area of organic chemistry, as these compounds are valuable intermediates in pharmaceutical development. researchgate.netchemistryviews.org Transition-metal-catalyzed asymmetric hydrogenation of hydrazones represents a direct and efficient method for producing chiral hydrazines. researchgate.netchemistryviews.org Furthermore, enzymatic methods using imine reductases (IREDs) are emerging as powerful tools for the synthesis of substituted hydrazines from carbonyls. nih.govresearchgate.net These biocatalytic approaches offer high selectivity and operate under mild conditions. nih.gov
For this compound, future synthetic strategies could explore its use as a building block. The hydrazine group can react with various carbonyl compounds to form hydrazones, which can then undergo further cyclization or coupling reactions. nih.gov One potential pathway involves the reaction with β-dicarbonyl compounds to form pyrazole (B372694) derivatives, a common scaffold in medicinal chemistry. Another avenue is the development of one-pot syntheses, for instance, by reacting 2-acetylfluorene (B1664035) with hydrazine hydrate (B1144303) in the presence of a chiral catalyst to directly obtain an enantiomerically enriched product.
| Synthetic Approach | Potential Application to Target Compound | Key Advantages |
| Asymmetric Hydrogenation of Hydrazones | Enantioselective synthesis of this compound from the corresponding hydrazone. researchgate.netchemistryviews.org | High atomic economy, direct access to chiral compounds. researchgate.net |
| Enzymatic Reductive Hydrazination | Biocatalytic synthesis using IREDs for a green and highly selective pathway. nih.gov | High enantioselectivity, mild reaction conditions, scalability. nih.gov |
| Nucleophilic Substitution | Synthesis from a fluorenylethyl halide and hydrazine, or more complex hydrazine derivatives. nih.gov | Straightforward, versatile for creating derivatives. nih.gov |
| Multi-component Reactions | One-pot synthesis involving a fluorene (B118485) precursor, a hydrazine source, and other reactants to build complex molecules. | Increased efficiency, reduced waste, rapid library generation. |
Development of Advanced Catalytic Systems for Efficient Synthesis
The efficient synthesis of this compound and its derivatives would be greatly enhanced by the development of advanced catalytic systems. Research in this area could focus on both improving existing methods and discovering entirely new catalytic transformations.
Detailed Research Findings: Recent advancements in catalysis offer promising avenues. For instance, nickel-catalyzed asymmetric hydrogenation of hydrazones has been developed as a cost-effective alternative to noble-metal catalysts. chemistryviews.org These systems, using earth-abundant metals, improve the sustainability of chiral hydrazine synthesis. chemistryviews.org In the realm of C-N bond formation, palladium-catalyzed cross-coupling reactions are highly versatile, though they often require specific ligands and conditions. acs.org Green chemistry approaches are promoting the use of water as a solvent for such reactions, employing micellar catalysis to overcome solubility issues and enhance reactivity. acs.orgbenthamdirect.com Furthermore, enzyme-catalyzed processes, such as those using IREDs, are capable of producing substituted hydrazines with high efficiency and selectivity. nih.gov Hydrazone ligands themselves can also be used to form metal complexes that possess their own catalytic activities. jptcp.comjocpr.comresearchgate.net
Future work could involve designing a specific catalyst for the direct, enantioselective synthesis of this compound from readily available starting materials like 2-acetylfluorene. This could involve a bifunctional catalyst that activates both the ketone and the hydrazine source. Another opportunity lies in using the target molecule as a ligand in new catalytic systems. The combination of the fluorene backbone and the hydrazine functionality could be used to create novel ligands for transition metals, potentially leading to catalysts with unique reactivity or selectivity.
| Catalyst Type | Potential Application | Advantages |
| Nickel-based Catalysts | Asymmetric hydrogenation of the precursor hydrazone to yield chiral this compound. chemistryviews.org | Cost-effective, sustainable, high yields. chemistryviews.org |
| Imine Reductases (IREDs) | Biocatalytic reductive amination of a fluorenyl ketone with hydrazine. nih.gov | High enantioselectivity, environmentally friendly. nih.gov |
| Palladium with Micellar Catalysis | C-N coupling reactions in aqueous media to synthesize precursors. acs.orgbenthamdirect.com | Use of green solvents, room temperature reactions, catalyst recycling. acs.org |
| Organocatalysts | Asymmetric synthesis using small organic molecules like squaramides. acs.org | Metal-free, mild conditions. acs.org |
Integration into Next-Generation Functional Materials and Nanotechnologies
The fluorene unit is a well-established building block for functional organic materials due to its high photoluminescence efficiency, good thermal stability, and charge transport properties. mdpi.comresearchgate.netentrepreneur-cn.com The integration of the hydrazine moiety could introduce new functionalities, leading to novel materials for electronics and sensing.
Detailed Research Findings: Fluorene derivatives are extensively used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgtue.nltandfonline.comtandfonline.com Their properties can be tuned by chemical modification at various positions of the fluorene core. mdpi.comresearchgate.net Polymers based on fluorene are particularly attractive for their processability and electroluminescent properties. researchgate.netwikipedia.org The hydrazine group, on the other hand, is known for its coordinating ability and redox activity, making hydrazine derivatives useful as ligands or in electrochemical applications like fuel cells. researchgate.netjptcp.com
A significant future opportunity lies in the development of polymers or dendrimers incorporating the this compound unit. Such polymers could exhibit unique optoelectronic properties, where the hydrazine group could modulate charge transport or serve as a cross-linking site. The hydrazine's ability to coordinate with metal ions could be exploited to create fluorescent chemosensors. Upon binding a specific metal ion, the fluorescence of the fluorene unit could be enhanced or quenched, providing a detectable signal. Furthermore, the molecule could be anchored to nanomaterials, such as graphene oxide or quantum dots, to create hybrid materials with combined properties for applications in catalysis or bioimaging.
| Material Class | Potential Application | Rationale |
| Conjugated Polymers | Active layer in OLEDs or OFETs. rsc.orgtandfonline.com | The fluorene core provides desirable electronic and photophysical properties, while the hydrazine group could influence morphology and charge injection. mdpi.comresearchgate.net |
| Fluorescent Chemosensors | Selective detection of metal ions or small molecules. | The hydrazine moiety can act as a binding site, leading to a change in the fluorene's fluorescence upon analyte binding. |
| Hybrid Nanomaterials | Modified electrodes or photocatalysts. | The compound can be tethered to surfaces like graphene or nanoparticles to impart new functionality. |
| Self-Assembled Monolayers | Modification of electrode surfaces for electronic devices. | The molecule could form ordered layers on conductive substrates, tuning the work function or improving charge injection/extraction. |
Deepening Understanding of In Vitro Biological Interactions at the Molecular Level
Fluorene derivatives and hydrazine-containing compounds have independently shown a wide range of biological activities. entrepreneur-cn.comnih.govchemicalbook.com This suggests that this compound could be a promising scaffold for the development of new therapeutic agents.
Detailed Research Findings: Many fluorene-based compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. entrepreneur-cn.comnih.govchemicalbook.com Their mechanism of action can involve intercalation into DNA or inhibition of key enzymes like dihydrofolate reductase (DHFR). nih.gov Hydrazones, which can be readily formed from hydrazines, are also a well-known class of bioactive compounds with a broad spectrum of activities, including urease inhibition. jptcp.comresearchgate.net
Future research should focus on the systematic in vitro evaluation of this compound and its derivatives against a panel of cancer cell lines and microbial strains. Molecular docking studies could be employed to predict potential biological targets, such as specific enzymes or receptors. nih.gov For example, the planar fluorene system might interact with DNA, while the hydrazine group could coordinate to metal ions in the active sites of metalloenzymes. Understanding the structure-activity relationship (SAR) by synthesizing and testing a library of related compounds would be crucial for optimizing biological activity and identifying lead compounds for further development.
| Potential Biological Activity | Proposed Mechanism of Action | Relevant Compound Class |
| Anticancer | DNA intercalation, enzyme inhibition (e.g., DHFR). nih.gov | Fluorene derivatives. entrepreneur-cn.comnih.govchemicalbook.com |
| Antimicrobial | Disruption of cell membranes, inhibition of essential enzymes. nih.gov | Fluorene and hydrazone derivatives. researchgate.netnih.gov |
| Enzyme Inhibition | Coordination to active site metal ions, hydrogen bonding interactions. | Hydrazones as urease inhibitors. jptcp.com |
| Antimalarial | Similar to fluorene-based drugs like benflumetol. chemicalbook.com | Arylamino alcohol pharmacophores. nih.gov |
Application in Sustainable Chemistry and Circular Economy Initiatives
The principles of green chemistry and the circular economy are becoming increasingly important in chemical research and manufacturing. Future research on this compound should incorporate these principles from the synthesis stage to the end-of-life of derived materials.
Detailed Research Findings: Sustainable chemistry aims to design products and processes that minimize the use and generation of hazardous substances. rsc.org This includes using greener solvents like water, employing catalytic methods to reduce waste, and sourcing starting materials from renewable feedstocks. acs.orgbenthamdirect.comresearchgate.net For instance, catalytic C-N bond formation in water is a significant step towards greener synthesis of amines and hydrazines. acs.orgbenthamdirect.com In the context of a circular economy, designing polymers for degradability is a key strategy. Recently, degradable fluorene-based copolymers linked by imine bonds have been developed, which can be cleaved under acidic conditions. acs.org This allows for the recovery of valuable components, such as semiconducting carbon nanotubes that were purified using the polymer. acs.org
Future research could focus on developing a fully green synthesis for this compound, potentially using a biocatalytic route or a recyclable catalyst in an aqueous medium. nih.govacs.org For materials applications, polymers derived from this compound could be designed with degradable linkages. For example, incorporating the hydrazine moiety into a polyimine or polyhydrazone backbone would create materials that can be broken down into their constituent monomers under specific conditions, allowing for chemical recycling. Investigating the biodegradability of the core molecule itself would also be valuable, as some polycyclic aromatic hydrocarbons can be degraded by microorganisms like fungi. researchgate.net
Leveraging Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. joaiar.orgeurekalert.org These computational tools can be applied to nearly every aspect of the research and development of this compound.
Detailed Research Findings: AI and ML are being used to predict the outcomes of chemical reactions, sometimes with greater accuracy than human chemists. rsc.orgnips.cc These models can analyze vast datasets of known reactions to learn the underlying chemical rules and predict plausible products for new combinations of reactants. rsc.org In materials science, AI can screen vast chemical spaces to identify novel catalyst structures with desired properties like high activity and stability. joaiar.orgcatalysis-summit.comoaepublish.comacs.org Generative models can even propose entirely new catalyst candidates that might not be discovered through traditional trial-and-error. catalysis-summit.com Furthermore, ML models can predict reaction pathways, helping chemists to understand complex reaction networks and identify potential bottlenecks or side products. nih.govacs.org
For this compound, AI could be used to design optimal catalysts for its enantioselective synthesis. eurekalert.orgcatalysis-summit.com By inputting the desired product and potential starting materials, an ML model could suggest the best combination of metal, ligand, and reaction conditions. Generative AI models could design novel derivatives of the target compound with enhanced properties, for example, by suggesting modifications to the fluorene core to tune its emission wavelength for OLED applications or to improve its binding affinity to a specific biological target. ML could also predict the reaction pathways for the degradation of polymers derived from this molecule, aiding in the design of materials for a circular economy. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
